3,6-Dichloropyridazine-4-sulfonyl chloride
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Overview
Description
3,6-Dichloropyridazine-4-sulfonyl chloride is a chemical compound with the molecular formula C4H2Cl2N2O2S. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloropyridazine-4-sulfonyl chloride typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,6-dichloropyridazine with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of automated reactors and precise temperature control systems ensures consistent quality and high purity of the final product. The process also includes purification steps such as recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloropyridazine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids.
Scientific Research Applications
3,6-Dichloropyridazine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloropyridazine-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives depending on the nucleophile used. The compound can also interact with biological molecules, leading to modifications that can affect their function.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: A closely related compound with similar reactivity but lacking the sulfonyl chloride group.
2,6-Dichloropyridazine: Another derivative with chlorine atoms at different positions, leading to different reactivity and applications.
3,5-Dichloropyridazine: Similar structure but with chlorine atoms at positions 3 and 5, affecting its chemical behavior.
Uniqueness
3,6-Dichloropyridazine-4-sulfonyl chloride is unique due to the presence of both chlorine and sulfonyl chloride groups, which impart distinct reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications.
Properties
Molecular Formula |
C4HCl3N2O2S |
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Molecular Weight |
247.5 g/mol |
IUPAC Name |
3,6-dichloropyridazine-4-sulfonyl chloride |
InChI |
InChI=1S/C4HCl3N2O2S/c5-3-1-2(12(7,10)11)4(6)9-8-3/h1H |
InChI Key |
LBUJYYFGDOPYFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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